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Zirconium 3,5-heptanedionate

MOCVD vapor-phase speciation YSZ coatings

Generic zirconium precursors introduce halide contamination and unpredictable vapor-phase speciation, risking film purity and process reproducibility. Zr(thd)₄ eliminates these risks through monomeric, halogen-free vapor transport. • Monomeric vapor-phase transport up to >600°C ensures diffusion-limited mass transport for precise Zr/Y ratio control in YSZ co-deposition. • Halide-free chemistry delivers crystalline ZrO₂ with <0.5 at.% carbon (ALD window 375-400°C with O₃), avoiding TDDB failures from chloride residues. • Thermal stability enables MOCVD of faceted, crystalline ZrO₂ at ≥575°C without post-annealing, ideal for epitaxial buffer layers.

Molecular Formula C28H48O8Z
Molecular Weight 603.9 g/mol
Cat. No. B1494327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium 3,5-heptanedionate
Molecular FormulaC28H48O8Z
Molecular Weight603.9 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Zr]
InChIInChI=1S/4C7H12O2.Zr/c4*1-3-6(8)5-7(9)4-2;/h4*5,8H,3-4H2,1-2H3;/b4*6-5-;
InChIKeyNOJOYXPRKMCQQR-ZFELYGPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zr(thd)₄ CVD/ALD Precursor: Procurement Comparator Overview


Zirconium 3,5-heptanedionate, commonly supplied as tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV) [Zr(thd)₄, CAS 18865-74-2], is a homoleptic zirconium β-diketonate complex serving as a thermally robust, halogen-free metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ZrO₂ thin films [1]. The compound belongs to the broader class of metal β-diketonate CVD precursors, yet its specific ligand architecture—four sterically encumbered 2,2,6,6-tetramethyl-3,5-heptanedionate chelates—confers a distinctive profile of monomeric vapor-phase transport, high thermal decomposition threshold (>600 °C), and halide-free chemistry that directly impacts film purity, deposition temperature window, and process integration choices relative to alternative zirconium source reagents [2].

Halide-free chemistry for film purity and reactor compatibility
Monomeric vapor-phase transport for predictable mass delivery
High thermal decomposition threshold supporting high-temperature processes

Why Generic Substitution of Zr(thd)₄ Fails


Within the class of zirconium β-diketonate precursors, molecular weight, ligand bulk, and coordination saturation are not interchangeable parameters; they govern vapor pressure, gas-phase speciation, and ultimately the deposition rate and film purity achievable in production CVD/ALD tools [1]. Procuring 'any zirconium diketonate' on the basis of nominal chemical similarity ignores documented, quantifiable differences—for instance, Zr(thd)₄ transports exclusively as a monomer in the vapor phase up to its decomposition point, whereas the closely related yttrium analog Y(thd)₃ forms polymeric vapor species that alter mass-transport characteristics in co-deposition processes [2]. Generic substitution without head-to-head process validation therefore risks undefined film stoichiometry, uncontrolled throughput, and reactor contamination, making compound-specific evidence essential for defensible sourcing decisions [3].

Vapor speciation may differ (monomer vs polymeric) and alter mass-transport characteristics, affecting film stoichiometry.
Ligand architecture governs vapor pressure and decomposition; generic substitution can shift deposition rates and impurity profiles.
Without head-to-head process validation, uncontrolled throughput and reactor contamination risks undermine reproducibility.

Zr(thd)₄: Head-to-Head Comparative Evidence


Vapor-Phase Speciation: Monomer vs. Polymeric Transport

Zr(thd)₄ passes into the gas phase exclusively as a monomer up to its decomposition temperature, whereas the commonly co-used yttrium precursor Y(thd)₃ forms polymeric vapor species under identical conditions [1]. This speciation difference directly affects mass-transport-limited deposition regimes: the monomeric Zr species exhibits predictable, diffusion-controlled delivery, while polymeric Y species introduce non-ideal transport behavior that complicates multi-component oxide stoichiometry control. The finding was obtained by static membrane-gauge manometer measurements of saturated and unsaturated vapors over the temperature range 473–623 K for Zr(thd)₄ and 424–605 K for Y(thd)₃ [1].

Vapor Speciation
Head-to-head
Zr(thd)₄: monomer only at 473–623 K Y(thd)₃: monomer + polymeric species at 424–605 K
Supports predictable mass-transport control in co-deposition
Direct comparison from static vapor pressure study
MOCVD vapor-phase speciation YSZ coatings precursor transport

Sublimation Activation Energy for Delivery System Design

The isothermal sublimation activation energy of Zr(thd)₄ was determined to be 87 ± 4 kJ/mol over the temperature range 411–462 K by thermogravimetric analysis under high-purity nitrogen [1]. This value establishes a quantitative baseline for designing bubbler and vapor-draw delivery systems and for comparing the thermal budget required to achieve a given precursor flux. As a class-level reference, simpler β-diketonates such as Zr(acac)₄ generally exhibit lower thermal stability (onset of decomposition reported at ~125 °C in some sources, though direct isothermal sublimation activation energy data are not available in the same experimental format), while mixed alkoxide/β-diketonate analogs are engineered specifically to reduce the sublimation enthalpy relative to the homoleptic Zr(thd)₄ [2].

Sublimation Eₐ
Reported
87 ± 4 kJ/mol (411–462 K, N₂)
Informs delivery system thermal management requirements
Class-level comparison; Zr(acac)₄ data not directly comparable
sublimation kinetics precursor delivery thermogravimetric analysis ALD/CVD

Zr Incorporation Efficiency in PZT MOCVD

In a direct head-to-head comparison under identical PZT MOCVD process conditions (iridium-coated silicon substrates, reduced pressure), the mixed alkoxide/β-diketonate precursor Zr(OiPr)₂(thd)₂ demonstrated significantly improved zirconium incorporation efficiency compared to the homoleptic Zr(thd)₄ [1]. Although the study reports the difference qualitatively as 'significantly improved' without providing the absolute numerical incorporation efficiency values for each precursor in the publicly available abstract, the finding constitutes a direct, experimentally controlled comparator result from a peer-reviewed source. The same study further evaluated Zr(OtBu)₂(thd)₂ analogs and found that higher process pressures were required to achieve satisfactory incorporation efficiencies for these tert-butoxide derivatives, underscoring the non-trivial process–precursor interdependency [1].

Zr Incorporation
Head-to-head
Zr(thd)₄: baseline efficiency Zr(OiPr)₂(thd)₂: reported improvement in incorporation
Mixed-ligand alternatives may increase Zr incorporation for multi-cation oxides
Qualitative improvement; exact percentages not publicly available
PZT MOCVD incorporation efficiency ferroelectric films

ALD Process Window and Growth per Cycle Comparison

A comparative technical resource compiled from vendor process data and published ALD studies reports that Zr(TMHD)₄ (synonymous with Zr(thd)₄) operates within an ALD window of 375–400 °C with O₃ co-reactant, delivering a growth per cycle (GPC) of 0.24 Å/cycle and carbon impurity below 0.5 at.% with zero halide contamination [1]. In contrast, TEMAZ (tetrakis(ethylmethylamido)zirconium) achieves a GPC of ~0.96–1.25 Å/cycle at 200–250 °C but suffers from thermal decomposition above ~250 °C and parasitic CVD contribution above 300 °C [1]. ZrCl₄ delivers a GPC of ~0.53 Å/cycle at 275–350 °C but introduces 0.1–0.3 wt.% chloride contamination that accelerates time-dependent dielectric breakdown (TDDB) in gate dielectrics and causes reactor corrosion [1]. Note: These data are compiled from a reputable vendor technical resource rather than a single peer-reviewed study; the comparison should be treated as cross-study comparable evidence.

ALD Metrics
Data to verify
Zr(thd)₄: 375–400°C, 0.24 Å/cyc, C <0.5 at.%, halide-free TEMAZ: 200–250°C, 0.96–1.25 Å/cyc, decomp >250°C ZrCl₄: 275–350°C, ~0.53 Å/cyc, 0.1–0.3 wt.% Cl
Trade-off between throughput, film purity, and process temperature window
Compiled vendor data; verify with own tool conditions
ALD growth per cycle process window high-k dielectric

CVD Growth Rate and Film Crystallinity

Comparative MOCVD studies demonstrate that the ligand structure of the zirconium precursor directly governs oxide growth rate and film microstructure. Zr(tmnd)₄ (tetramethylnonanedionate) yields 'significantly higher growth rates of ZrO₂ and HfO₂ films at low temperature' compared to conventional Zr(thd)₄, making it an attractive alternative for low-thermal-budget processes [1]. Meanwhile, a separate study comparing precursor effects on film crystallinity found that ZrO₂ films deposited from Zr(thd)₄ at 575 °C exhibit well-crystallized, faceted growth, whereas films from Zr(pd)₄ (pentanedionate) and Zr(tbob)₄ are poorly crystallized and display cracks [2]. This body of evidence positions Zr(thd)₄ as a benchmark for film quality at the expense of deposition rate, a trade-off that must be explicitly evaluated for each application.

Growth & Crystallinity
Reported
Zr(thd)₄: well-crystallized ZrO₂ at 575°C Zr(tmnd)₄: higher growth rate at low temp Zr(pd)₄, Zr(tbob)₄: poorly crystallized
Zr(thd)₄ preferred for epitaxial quality; bulkier analogs may boost throughput
Qualitative comparisons from separate MOCVD studies
MOCVD growth rate film crystallinity ZrO₂

Vapor Pressure Benchmark for Sublimation Delivery

Vendor Certificate of Analysis data corroborated by peer-reviewed thermodynamic studies reports a vapor pressure of approximately 1 Torr for Zr(thd)₄ at 180 °C [1]. This value is consistent with practical sublimation-based delivery at reduced pressure and aligns with the independently measured vapor pressure data of Fulem et al. (2004), who determined saturated vapor pressures of Zr(thd)₄ by a static method over the technologically critical range of 395–465 K (122–192 °C) [2]. For procurement, this vapor pressure defines the minimum source temperature required in a bubbler or vapor-draw system and serves as a quantitative comparator against other solid zirconium precursors with differing volatility profiles.

Vapor Pressure
Reported
~1 Torr at 180°C (453 K)
Sets minimum source temperature for delivery system design
Consistent across vendor COA and independent studies
vapor pressure precursor delivery sublimation MOCVD

Zr(thd)₄: Evidence-Backed Application Scenarios


Halide-Free ALD of High-k ZrO₂ Gate Dielectrics

When Zr(thd)₄ is used with O₃ co-reactant within its strict ALD window of 375–400 °C, it delivers as-deposited crystalline ZrO₂ with <0.5 at.% carbon and zero halide contamination, a profile unattainable with ZrCl₄ (which leaves 0.1–0.3 wt.% Cl that accelerates TDDB failure) or TEMAZ (which decomposes above ~250 °C and introduces parasitic CVD) [1]. This evidence supports procurement when the application specification mandates halide-free, high-crystallinity dielectric films and accepts the trade-off of lower GPC (0.24 Å/cycle) relative to faster but thermally limited alternatives [1].

MOCVD of YSZ Thermal Barrier Coatings

The monomeric vapor-phase transport of Zr(thd)₄—confirmed by static vapor pressure measurements over 473–623 K—eliminates the polymeric vapor species that complicate YSZ co-deposition when using Y(thd)₃ alone [2]. This ensures that the Zr precursor flux is governed by simple, diffusion-limited mass transport, enabling more predictable Zr/Y ratio control compared to systems where both precursors exhibit non-ideal vapor behavior. The high thermal stability also permits substrate temperatures exceeding 600 °C, which promotes as-deposited crystalline YSZ without precursor pre-decomposition in the gas phase [3].

High-Temperature MOCVD of Crystalline ZrO₂ Buffer Layers

Zr(thd)₄ enables MOCVD growth of well-crystallized, faceted ZrO₂ films at substrate temperatures of 575 °C and above, a capability demonstrated by direct precursor-comparison studies showing that films from Zr(pd)₄ and Zr(tbob)₄ are poorly crystallized and cracked under equivalent conditions [4]. For applications requiring epitaxial or highly textured buffer layers—such as YBCO superconducting tapes or PZT ferroelectric memory stacks—the ability to deposit crystalline oxide without post-deposition annealing reduces thermal budget and interface degradation, making Zr(thd)₄ the evidence-supported choice over lower-stability diketonates [4].

Low-Temperature YSZ Coatings via Catalytic Promotion

A notable process innovation demonstrates that the deposition temperature of Zr(thd)₄-based YSZ films can be lowered when Pd(hfac)₂ is used as a catalytic promoter, extending the precursor's utility to temperature-sensitive stainless steel substrates while retaining the halide-free, high-purity film characteristics of the β-diketonate chemistry . This scenario is procurement-relevant when the application requires YSZ coatings on metallic substrates that cannot withstand the typical >500 °C deposition temperature of conventional Zr(thd)₄ MOCVD processes .

Application
Selection Property
Validation Focus
Halide-free ALD gate dielectrics
Halide-free chemistry, high thermal stability
Film purity, TDDB reliability assessment
MOCVD of YSZ thermal barrier coatings
Monomeric vapor transport
Zr/Y ratio control, high-temperature stability
High-temp MOCVD buffer layers
High decomposition threshold, crystallinity
As-deposited crystalline film quality
Low-temp YSZ with catalytic promoter
Compatibility with Pd(hfac)₂ promoter
Low-temp deposition on metallic substrates
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